molecular formula C16H17NO B13979936 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one CAS No. 7154-11-2

3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one

Cat. No.: B13979936
CAS No.: 7154-11-2
M. Wt: 239.31 g/mol
InChI Key: GOLAESQVRDHHNN-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one is an organic compound with a complex structure that includes a phenyl group, a pyridinyl group, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylpyridine with ethyl pivalate, followed by oximization and esterification reactions . The reaction conditions are generally moderate, with controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 2-Methyl-1-phenyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butan-1-one
  • 3-Methyl-2-phenyl-1-substituted-indole derivatives

Uniqueness: 3-Methyl-1-phenyl-2-(pyridin-2-yl)butan-1-one stands out due to its unique combination of a phenyl group and a pyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

7154-11-2

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-methyl-1-phenyl-2-pyridin-2-ylbutan-1-one

InChI

InChI=1S/C16H17NO/c1-12(2)15(14-10-6-7-11-17-14)16(18)13-8-4-3-5-9-13/h3-12,15H,1-2H3

InChI Key

GOLAESQVRDHHNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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